Methyl 4-chloro-5-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

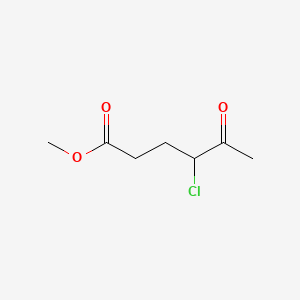

Methyl 4-chloro-5-oxohexanoate is an organic compound with the molecular formula C₇H₁₁ClO₃. It is a methyl ester derivative of 4-chloro-5-oxohexanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-5-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-oxohexanoate undergoes various chemical reactions, including:

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

Reduction: 4-chloro-5-hydroxyhexanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-5-oxohexanoic acid and methanol.

Scientific Research Applications

Methyl 4-chloro-5-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-oxohexanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is converted to a secondary alcohol through the transfer of hydride ions. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-chloro-5-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 4-bromo-5-oxohexanoate: Similar structure but with a bromine atom instead of a chlorine atom.

Methyl 4-chloro-5-hydroxyhexanoate: Similar structure but with a hydroxyl group instead of a ketone group.

Uniqueness

Methyl 4-chloro-5-oxohexanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 4-chloro-5-oxohexanoate is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

This compound has the molecular formula C7H11ClO3 and is classified as an ester. Its structure features a chloro substituent at the fourth carbon and a keto group at the fifth position, contributing to its unique reactivity profile. The compound is synthesized through various methods, typically involving the reaction of 4-chloro-5-oxohexanoic acid with methanol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often display efficacy against various bacterial strains. For instance, methylated esters have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may modulate cellular pathways involved in apoptosis and cell cycle regulation. For example, compounds with similar structures have demonstrated the ability to induce G1 phase arrest in cancer cell lines, thereby inhibiting proliferation .

The biological activity of this compound is believed to be linked to its structural components. The presence of the chloro group enhances its reactivity towards biological targets, potentially influencing signaling pathways related to cell growth and apoptosis. Research into its mechanism of action is ongoing, with a focus on understanding how it interacts with cellular components .

Comparative Analysis

To better understand the biological implications of this compound, a comparative analysis with structurally related compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-bromo-5-hydroxyhexanoate | Contains a bromine atom and hydroxyl group | Antimicrobial and potential anticancer effects |

| Methyl 5-oxohexanoate | Lacks halogen substituents | Less reactive; limited biological activity |

| This compound | Contains chlorine; keto group | Notable antimicrobial and anticancer potential |

Case Studies

- Antimicrobial Efficacy : In a study evaluating various methyl esters, this compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties .

- Cancer Cell Proliferation : A recent experiment demonstrated that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), showcasing its potential as an anticancer agent .

Properties

CAS No. |

64037-75-8 |

|---|---|

Molecular Formula |

C7H11ClO3 |

Molecular Weight |

178.61 g/mol |

IUPAC Name |

methyl 4-chloro-5-oxohexanoate |

InChI |

InChI=1S/C7H11ClO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3 |

InChI Key |

YUCXDPOYXKHKRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CCC(=O)OC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.